2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound characterized by its unique structural features, including a pyrazole ring and a chloro substituent. The molecular formula for this compound is , and it has a molecular weight of approximately . This compound is classified as an organic acid and is notable for its potential applications in medicinal chemistry and agricultural sciences.
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with suitable alkylating agents. Common methods include:
In industrial settings, the production may utilize batch or continuous flow processes optimized for efficiency. Advanced technologies, including automated reactors and real-time monitoring systems, are employed to enhance the production process .
The molecular structure of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Density | |
Boiling Point | at |
Flash Point |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo several types of chemical reactions:
The specific products formed during these reactions depend on the reagents and conditions used. For example, oxidation may yield different functional groups while substitution can introduce various new functional groups into the molecule.
The mechanism of action for 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with biological targets such as enzymes or receptors:
The compound is characterized by a density of and a boiling point of approximately . Its flash point is recorded at , indicating its stability under heat .
The chemical properties include:
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific applications:
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with broad therapeutic applications. Their significance stems from inherent physicochemical properties, including metabolic stability, hydrogen-bonding capability, and aromatic character, which facilitate target engagement. Pyrazole-based compounds exhibit a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, largely attributable to their ability to modulate enzymatic functions and receptor interactions [1] [6]. The pyrazole ring’s synthetic versatility enables strategic substitutions at the N1, C3, C4, and C5 positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. For instance, chloro-substituted pyrazoles often enhance bioactivity by influencing electron distribution and binding affinity [5] [7]. This adaptability has led to their incorporation into numerous clinical agents, including selective androgen receptor degraders (SARDs) and kinase inhibitors [1] [8].
Table 1: Therapeutic Applications of Pyrazole Derivatives
Substitution Pattern | Biological Activity | Representative Drug |
---|---|---|
4-Chloro-1H-pyrazol-1-yl | Androgen receptor antagonism | UT-34 (related compound) |
3,5-Disubstituted | LRRK2 kinase modulation | Clinical candidates (e.g., from US9212173B2) |
1-Aryl substituted | PI3K inhibition | Benzoxazepin intermediates |
4-Nitro/cyano | Antibacterial/antifungal | Preclinical candidates |
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (Chemical Formula: C₇H₉ClN₂O₂; Molecular Weight: 188.61 [3]) has emerged as a structurally distinct scaffold in oncology drug discovery. Its molecular architecture combines a chiral 2-methylpropanoic acid moiety with a 4-chloropyrazole ring, conferring unique steric and electronic properties critical for proteolysis-targeting chimeras (PROTACs) and SARDs [1] [9]. The compound serves as a key intermediate for advanced androgen receptor (AR) antagonists, exemplified by its role in synthesizing pan-antagonists like 26a (described in US8975254B2) [6]. Unlike earlier pyrazole carboxylates (e.g., 2-(4-chloro-1H-pyrazol-1-yl)acetic acid; MW 160.56 [5]), the α-methyl substitution introduces a quaternary center that enhances metabolic stability and influences binding orientation toward AR’s N-terminal domain [1] [7]. This structural innovation addresses limitations of conventional LBD-targeting agents, positioning it as a cornerstone in next-generation AR therapeutics.
Androgen receptor signaling drives pathologies such as prostate cancer, which remains the second-leading cause of cancer mortality in males globally [1]. Resistance to first-line AR inhibitors (e.g., enzalutamide) frequently arises from AR mutations, splice variants (AR-V7), and amplification—mechanisms that evade ligand-binding domain (LBD) suppression [1]. 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid-derived SARDs overcome this by inducing ubiquitin-proteasomal degradation of full-length AR and AR-Vs, thereby ablating both genomic and non-genomic signaling pathways [1] [6]. Preclinical data demonstrate that molecules incorporating this scaffold achieve >80% tumor growth inhibition in enzalutamide-resistant xenografts, underscoring their functional superiority over classical antiandrogens [1]. Consequently, this compound class represents a strategic therapeutic advance against castration-resistant prostate cancer.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: